Antitubercular agent-28
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Overview
Description
Antitubercular agent-28 is a chemical compound used in the treatment of tuberculosis, a disease caused by the bacterium Mycobacterium tuberculosis. This compound is part of a class of drugs known as antitubercular agents, which work by inhibiting the growth and replication of the tuberculosis-causing bacteria. The development of this compound is particularly significant due to the increasing prevalence of drug-resistant strains of Mycobacterium tuberculosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of antitubercular agent-28 involves a multi-step process. One common synthetic route includes the reaction of a substituted heteroaryl aldehyde with 2-acetyl pyrrole or thiazole in the presence of a base such as sodium hydroxide in ethanol at room temperature . This reaction forms a pyrazolylpyrazoline derivative, which is then further modified to produce the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Antitubercular agent-28 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Antitubercular agent-28 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on bacterial cell walls and its potential to inhibit bacterial growth.
Medicine: Evaluated for its efficacy in treating tuberculosis, particularly in cases involving drug-resistant strains.
Industry: Used in the development of new antitubercular drugs and in the study of drug resistance mechanisms.
Mechanism of Action
Antitubercular agent-28 exerts its effects by inhibiting the synthesis of mycolic acids, essential components of the Mycobacterium tuberculosis cell wall . This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death. The compound targets specific enzymes involved in mycolic acid synthesis, such as enoyl-acyl carrier protein reductase (InhA), which is crucial for the survival of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Isoniazid: A first-line antitubercular drug that also inhibits mycolic acid synthesis.
Rifampicin: Another first-line drug that inhibits bacterial RNA synthesis.
Ethambutol: Inhibits the synthesis of arabinogalactan, another component of the bacterial cell wall.
Uniqueness
Antitubercular agent-28 is unique in its specific targeting of the enoyl-acyl carrier protein reductase (InhA) enzyme, which makes it particularly effective against drug-resistant strains of Mycobacterium tuberculosis. Its unique structure and mechanism of action provide an advantage over other antitubercular agents, making it a valuable addition to the arsenal of tuberculosis treatments.
Properties
Molecular Formula |
C17H14N4O2 |
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Molecular Weight |
306.32 g/mol |
IUPAC Name |
N-(2-cyclopropyl-4-oxoquinazolin-3-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C17H14N4O2/c22-16(12-7-9-18-10-8-12)20-21-15(11-5-6-11)19-14-4-2-1-3-13(14)17(21)23/h1-4,7-11H,5-6H2,(H,20,22) |
InChI Key |
VYZBEGVYSBLEHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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